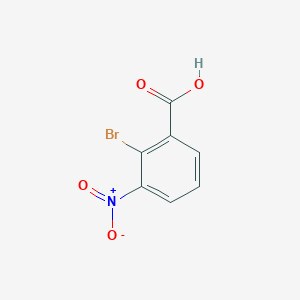

2-Bromo-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9006. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDJEGSXLFHZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205917 | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-54-6 | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-3-nitrobenzoic acid is an aromatic carboxylic acid derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its dual functionalization with both a bromine atom and a nitro group makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Notably, it is utilized in the development of anti-inflammatory and antimicrobial agents.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory research and drug development, ensuring proper handling, reaction optimization, and characterization of resulting compounds. This guide provides a detailed overview of the core physical properties of this compound, supported by experimental protocols and logical workflows.

Quantitative Physical and Chemical Properties

The physical properties of this compound have been compiled from various sources. The data is summarized in the table below for clarity and comparative analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 573-54-6 | [2][3][5] |

| Molecular Formula | C₇H₄BrNO₄ | [2][3][4][6] |

| Molecular Weight | 246.01 g/mol | [3] |

| 246.02 g/mol | [2][6] | |

| 246.016 g/mol | [7] | |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Light yellow crystalline solid | [2] | |

| White to Light yellow powder to crystal | [6] | |

| Melting Point | 184-186 °C | [1][3][8] |

| 180-184 °C | [2] | |

| 185 °C | [9] | |

| 188 °C | [7] | |

| Boiling Point | 337.7 °C at 760 mmHg | [1] |

| 337.7 ± 32.0 °C (Predicted) | [8] | |

| Density | 1.892 g/cm³ | [1] |

| 1.892 ± 0.06 g/cm³ (Predicted) | [8] | |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) | [1][8] |

| Very slightly soluble in Dichloromethane | [1][8] | |

| pKa | 1.85 ± 0.20 (Predicted) | [8] |

| Flash Point | 158.1 °C | [8] |

| Vapor Pressure | 1.40 x 10⁻⁴ mmHg at 25 °C | [1] |

| 4.02 x 10⁻⁵ mmHg at 25 °C | [8] | |

| Refractive Index | 1.65 (Predicted) | [8] |

Experimental Protocols

Accurate determination of physical properties requires standardized methodologies. Below are detailed protocols for key experimental procedures.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting range (~180 °C).

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported. For a pure substance, this range should be narrow (0.5-2 °C).

-

Solubility Assessment

Solubility is determined by observing the dissolution of the solute in a given solvent at a specific temperature.

-

Apparatus: Vials or test tubes, magnetic stirrer and stir bars (optional), analytical balance, volumetric flasks, selection of solvents (e.g., DMSO, Dichloromethane, Water, Ethanol).

-

Procedure (Qualitative):

-

Add approximately 10 mg of this compound to a vial containing 1 mL of the test solvent (e.g., DMSO).

-

Agitate the mixture vigorously for 1-2 minutes at room temperature. A magnetic stirrer can be used for consistent agitation.

-

Visually inspect the solution for any undissolved solid particles.

-

Classify the solubility based on observation:

-

Repeat the procedure with other solvents as required.

-

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation and characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR): A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory is a cited instrument for this analysis.[4]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean, empty crystal before running the sample.

-

The resulting spectrum should show characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (aromatic), and N-O (nitro group) stretches.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to its known solubility).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, observing the chemical shifts, integration, and splitting patterns of the aromatic protons.

-

Acquire the ¹³C NMR spectrum to identify all unique carbon environments, including the carboxyl, aromatic, and substituted carbons.

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology (e.g., Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 244/246, reflecting the isotopic pattern of bromine. The molecular ion peak confirms the molecular weight.[10]

-

-

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chemical compound like this compound follows a logical progression from synthesis to detailed analysis. The workflow below illustrates this process.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

GHS Hazard Classification: The compound is classified as an irritant.[1][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated fume hood.

-

-

Storage: Store in a dry, sealed container at room temperature, away from direct sunlight.[1][8] Some suppliers recommend refrigerated storage (0 - 8 °C).[2]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water and seek medical advice.[8]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

A Safety Data Sheet (SDS) should always be consulted for comprehensive handling and emergency information.[1]

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 573-54-6 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound [chembk.com]

- 9. This compound [stenutz.eu]

- 10. PubChemLite - this compound (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-3-nitrobenzoic acid. This guide presents the available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Nitrobenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound (CAS No. 573-54-6) is an aromatic carboxylic acid containing both a bromine atom and a nitro group, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[1][2]. Understanding its solubility in various organic solvents is critical for reaction engineering, purification by crystallization, and formulation development. This guide summarizes the available solubility information and provides a detailed experimental protocol for its determination.

Solubility Profile of this compound

While precise numerical data is scarce, qualitative descriptions of solubility have been reported. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water[3].

Table 1: Qualitative Solubility of this compound

| Solvent | Formula | Type | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly soluble[1] |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Polar Aprotic | Very slightly soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble (implied by use as a reaction solvent) |

Comparative Quantitative Solubility Data: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, this section presents solubility data for 3-Nitrobenzoic acid (CAS No. 121-92-6), a structural analog lacking the bromo substituent. The presence of the electron-withdrawing nitro and carboxyl groups suggests that its solubility behavior will offer valuable insights into that of this compound. Data was experimentally determined across a range of temperatures[4].

Table 2: Quantitative Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents [4]

| Temperature (K) | Methanol (B129727) (mol/L) | Ethanol (B145695) (mol/L) | Acetonitrile (B52724) (mol/L) | Ethyl Acetate (B1210297) (mol/L) | Dichloromethane (mol/L) | Toluene (B28343) (mol/L) | Water (mol/L) |

| 273.15 | 1.948 | 1.611 | 0.6847 | 0.1638 | 0.1032 | 0.0340 | - |

| 283.15 | - | - | 0.5070 | 0.6400 | 0.1688 | 0.0450 | - |

| 293.15 | 2.351 | 1.974 | 0.9474 | 3.1812 | 0.2547 | 1.5018 | - |

| 303.15 | - | - | 0.8985 | 3.6060 | 0.6881 | 1.7218 | - |

| 313.15 | 2.757 | 2.987 | 1.9560 | 13.676 | 1.1910 | 5.1040 | - |

| 323.15 | - | - | 1.5225 | 4.9200 | 1.2733 | 2.7884 | - |

Note: The solubility of nitro-derivatives of benzoic acid in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water[4].

Experimental Protocols

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the most common and reliable technique for this purpose[5].

This protocol outlines the steps for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Constant-temperature orbital shaker or water bath

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)[6][7]

2. Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved[8].

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

3. Equilibration:

-

Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C)[8].

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached[5][9]. The required time can vary depending on the compound and solvent system.

4. Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period (e.g., 2-18 hours) to allow the excess solid to sediment[5].

-

Carefully withdraw a sample from the clear supernatant. This step must be performed without disturbing the solid material.

-

To ensure the complete removal of undissolved solids, either centrifuge the sample at the experimental temperature or filter it through a chemically inert syringe filter (e.g., PTFE for organic solvents)[6].

5. Sample Analysis:

-

Accurately dilute the clear, saturated filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument[10].

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer[11][12]. A calibration curve should be generated using standard solutions of known concentrations.

6. Data Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the impact of solubility on key research and development stages.

Figure 1: General workflow for experimental solubility determination.

Figure 2: Logical relationships between solubility and key R&D stages.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 573-54-6: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. improvedpharma.com [improvedpharma.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Bromo-3-nitrobenzoic acid (CAS No: 573-54-6). Due to the limited availability of fully characterized experimental spectra in public databases, this document summarizes the existing data, offers context through related compounds, and provides detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄BrNO₄

-

Molecular Weight: 246.02 g/mol

-

Structure:

/ \ C(Br) C=C \ / C(NO2)=C-H

H

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10-13 | COOH |

| ~8.0-8.5 | Ar-H |

| ~7.5-8.0 | Ar-H |

| ~7.5-8.0 | Ar-H |

Note: Predicted values are based on additive models and comparison with known spectra of substituted benzoic acids. Actual experimental values may vary.

While a full list of experimental IR peaks is not available, the characteristic absorption bands for the functional groups present in this compound are well-established.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| N=O (Nitro) | Asymmetric Stretching | 1500-1560 | Strong |

| N=O (Nitro) | Symmetric Stretching | 1335-1370 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

| C-Br | Stretching | 500-600 | Medium-Strong |

Mass spectrometry data is available from the NIST Mass Spectrometry Data Center.

Table 3: Mass Spectrometry Data (GC-MS) [1]

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| m/z Top Peak | 245 |

| m/z 2nd Highest | 247 |

| m/z 3rd Highest | 92 |

Note: The peaks at m/z 245 and 247 correspond to the molecular ion [M]⁺ and its isotopic peak [M+2]⁺, respectively, which is characteristic for a compound containing one bromine atom.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for aromatic carboxylic acids like this compound.

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

3.1.3. Data Processing

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

3.2.1. Instrument Preparation

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

3.2.2. Data Acquisition

-

Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Place a small amount of the solid this compound directly onto the ATR crystal, ensuring complete coverage.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3.2.3. Data Processing

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers (cm⁻¹).

3.3.1. Sample Introduction

-

Introduce a small amount of the this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

3.3.2. Ionization and Mass Analysis

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

3.3.3. Data Analysis

-

Identify the molecular ion peak. For this compound, this will be a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and characteristic aromatic fragments.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Biological Significance of 2-Bromo-3-nitrobenzoic Acid: A Technical Guide for Researchers

An In-depth Review of the Biological Activities and Synthetic Applications of a Versatile Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of the biological activities and synthetic applications of 2-Bromo-3-nitrobenzoic acid. While direct biological data on the parent compound is limited, its primary significance in the life sciences lies in its role as a key precursor for the synthesis of potent enzyme inhibitors and other biologically active molecules. This document details its application in the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its analogues, which are notable inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and cellular stress responses. This guide furnishes detailed synthetic protocols, quantitative biological data, and visual diagrams of synthetic and signaling pathways to support researchers in drug discovery and development.

Direct Biological Activity of this compound

This compound is primarily recognized as a versatile chemical reagent and intermediate in organic synthesis[1]. While extensive studies on its intrinsic biological activity are not widely published, some sources suggest it possesses antibacterial properties.

Antibacterial Activity

Synthetic Applications in the Development of Bioactive Compounds

The predominant role of this compound in biological research is as a starting material for the synthesis of more complex, biologically active molecules. Its chemical structure, featuring both a bromine atom and a nitro group on the benzoic acid backbone, allows for a variety of chemical transformations.

Synthesis of PARP-1 Inhibitors: 5-Aminoisoquinolin-1-one (5-AIQ) and its Analogues

A significant application of this compound is in the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives. These compounds are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA repair, genomic stability, and programmed cell death. Overactivation of PARP-1 is implicated in various pathological conditions, including cancer and inflammatory diseases, making it an important therapeutic target.

The synthesis of 3-substituted analogues of 5-AIQ from this compound can be achieved through a one-pot tandem Hurtley-retro-Claisen-cyclisation reaction[2][3]. This synthetic route offers an efficient method to generate a library of potential PARP inhibitors.

Potential Role in the Synthesis of Dendrodolides

This compound has also been cited as a reagent in the synthesis of dendrodolides. Dendrodolides are a class of natural products that have shown promising anticancer activity. However, specific, publicly available, detailed synthetic protocols and corresponding biological activity data for dendrodolides synthesized using this compound are currently limited.

Quantitative Biological Data

The primary quantitative data available relates to the PARP-1 and PARP-2 inhibitory activity of 5-AIQ and its 3-substituted analogues synthesized from this compound.

| Compound | Substituent (R) | PARP-1 IC50 (µM)[2] | PARP-2 IC50 (µM)[2] |

| 5-AIQ | H | 1.6 | 0.38 |

| Analogue 1 | Methyl | 0.23 | 0.16 |

| Analogue 2 | Ethyl | 0.30 | 0.12 |

| Analogue 3 | n-Propyl | 0.50 | 0.16 |

| Analogue 4 | Isopropyl | 0.44 | 0.13 |

| Analogue 5 | Phenyl | 0.57 | 0.11 |

Experimental Protocols

General Protocol for the Synthesis of 3-Substituted 5-Aminoisoquinolin-1-ones

This protocol is adapted from the one-pot tandem Hurtley-retro-Claisen-cyclisation reaction[2][3].

Step 1: Synthesis of 3-Substituted 5-Nitroisocoumarins

-

To a solution of the appropriate β-diketone (1.1 mmol) in a suitable solvent (e.g., t-butanol), add a base (e.g., potassium t-butoxide, 2.2 mmol).

-

Add this compound (1.0 mmol) and copper powder (0.2 mmol).

-

Heat the mixture to reflux for the required time (typically 4-18 hours), monitoring the reaction by TLC.

-

After cooling, acidify the reaction mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-substituted 5-nitroisocoumarin.

Step 2: Synthesis of 3-Substituted 5-Aminoisoquinolin-1-ones

-

Heat the 3-substituted 5-nitroisocoumarin (1.0 mmol) in a sealed tube with aqueous ammonia (B1221849) at a high temperature (e.g., 120 °C) for several hours.

-

After cooling, collect the resulting solid by filtration.

-

Reduce the nitro group by treating the solid with a reducing agent (e.g., tin(II) chloride) in a suitable solvent (e.g., ethanol) under acidic conditions.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 3-substituted 5-aminoisoquinolin-1-one.

PARP-1 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against PARP-1.

-

Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in an assay buffer.

-

Initiate the reaction by adding a solution of NAD+.

-

Incubate the mixture at room temperature for a specified period.

-

The amount of PARP-1 activity can be quantified using various methods, such as measuring the incorporation of biotinylated NAD+ into an acceptor protein via an ELISA-based assay or detecting the consumption of NAD+.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The Role of PARP-1 in DNA Repair and Cell Fate

The compounds synthesized from this compound, such as 5-AIQ, primarily target the PARP-1 signaling pathway. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to the accumulation of unresolved SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in synthetic lethality and selective killing of cancer cells.

Conclusion

This compound is a valuable starting material in medicinal chemistry, particularly for the synthesis of PARP inhibitors like 5-aminoisoquinolin-1-one and its analogues. While its own biological activity profile is not extensively documented, its utility as a chemical intermediate is well-established. The synthetic pathways and biological data presented in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics targeting DNA repair and other cellular processes. Further research into the direct biological effects of this compound and its application in the synthesis of other classes of bioactive molecules is warranted.

References

An In-depth Technical Guide on the Reactivity of the Bromine and Nitro Groups in 2-Bromo-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzoic acid is a versatile aromatic organic compound characterized by the presence of three key functional groups: a carboxylic acid, a bromine atom, and a nitro group. The electronic interplay between these substituents, particularly the electron-withdrawing nature of the nitro and carboxyl groups and the steric hindrance imposed by their ortho-positioning, imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of the bromine and nitro groups in this compound, presenting key reactions, experimental protocols, and quantitative data to support its application in chemical synthesis and drug development.

Reactivity of the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The primary reaction of interest for this group is its reduction to an amino group, a crucial transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates.

Selective Reduction to 2-Amino-3-bromobenzoic Acid

The selective reduction of the nitro group in the presence of a halogen and a carboxylic acid is a common and valuable transformation. Several methods have been developed for this purpose, with reagents like tin(II) chloride (SnCl₂) and iron (Fe) powder in acidic media being widely used due to their chemoselectivity.

Reaction Pathway: Reduction of the Nitro Group

Caption: Reduction of this compound to 2-Amino-3-bromobenzoic acid.

Quantitative Data: Reduction of Nitroarenes

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| o-Nitrobenzoic acid | Hydrazine glyoxylate/Zn | Ethanol | Reflux | 90 |

| m-Nitrobenzoic acid | Hydrazine glyoxylate/Zn | Ethanol | Reflux | 80 |

| p-Nitrobenzoic acid | Hydrazine glyoxylate/Zn | Ethanol | Reflux | 80 |

| p-Nitrobenzoic acid | SnCl₂·2H₂O | Ethanol | 70 | Not specified |

Experimental Protocol: Reduction of a Nitroarene using SnCl₂

The following is a general procedure for the reduction of an aromatic nitro compound using tin(II) chloride, which can be adapted for this compound.

Materials:

-

Aromatic nitro compound (e.g., this compound)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the aromatic nitro compound in ethanol.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a concentrated NaOH solution to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino compound.

-

Purify the product by recrystallization or column chromatography.

Reactivity of the Bromine Group

The bromine atom at the 2-position is susceptible to displacement by nucleophiles, particularly due to the activating effect of the adjacent nitro group. Furthermore, it serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group at the ortho position makes the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNA r) reactions. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.

Reaction Pathway: Nucleophilic Aromatic Substitution

Caption: General mechanism for Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a suitable site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base.

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

2. Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.

3. Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Quantitative Data: Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Specific quantitative data for these reactions with this compound is scarce in the reviewed literature. However, data from similar aryl bromides can provide an estimate of expected yields.

| Reaction | Aryl Bromide | Coupling Partner | Catalyst System | Yield (%) |

| Suzuki-Miyaura | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | 89-99 |

| Heck | 4-Bromoacetophenone | Styrene | PdCl₂(EdteH₄) | ~99 (conversion) |

| Buchwald-Hartwig | Aryl Bromides | Amines | Pd(OAc)₂ / Ligand | Generally high |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol for the Suzuki-Miyaura coupling of an aryl bromide can be adapted for this compound.

Materials:

-

Aryl bromide (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable building block in organic synthesis due to the distinct and exploitable reactivity of its bromine and nitro functional groups. The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization. The bromine atom serves as a versatile handle for a variety of transformations, including nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of these reactivities and offers general experimental protocols that can be optimized for specific synthetic targets. Further research to quantify the yields and reaction kinetics for specific transformations of this compound will undoubtedly expand its utility in the development of novel pharmaceuticals and functional materials.

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-3-nitrobenzoic acid. Due to a lack of experimentally determined thermochemical data in the current scientific literature, this document focuses on outlining the established experimental protocols that are essential for determining these crucial parameters. Methodologies for combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method are detailed, providing a roadmap for future research to fill the existing data gap. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development who require a thorough understanding of the energetic properties of this compound.

Introduction

This compound (C₇H₄BrNO₄) is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular structure, featuring a bromine atom and a nitro group on the benzoic acid backbone, imparts specific reactivity that is leveraged in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[1][2][] Understanding the thermochemical properties of this compound is critical for process safety, reaction optimization, and for predicting its stability and reactivity.

This guide summarizes the available physical and chemical data for this compound and presents detailed experimental protocols for the determination of its key thermochemical properties, which are currently unavailable in the literature.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄BrNO₄ | [4][5] |

| Molecular Weight | 246.01 g/mol | [4][5] |

| CAS Number | 573-54-6 | [4][5] |

| Appearance | Light yellow to yellow crystalline powder | [5] |

| Melting Point | 184-186 °C | [4][6][7] |

| Boiling Point | 337.7 °C at 760 mmHg | [5] |

| Density | 1.892 g/cm³ | [5] |

| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in dichloromethane. | [5] |

Thermochemical Properties: A Data Gap

A thorough review of the scientific literature reveals a significant gap in the experimental data for the core thermochemical properties of this compound. Specifically, the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and standard enthalpy of sublimation (ΔsubH°) have not been reported.

Table 2: Thermochemical Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (solid, 298.15 K) | Data not available in literature |

| Standard Enthalpy of Combustion (solid, 298.15 K) | Data not available in literature |

| Standard Enthalpy of Sublimation (298.15 K) | Data not available in literature |

| Decomposition Temperature | Data not available in literature, though thermal decomposition is expected at elevated temperatures.[8] |

The following sections detail the standard experimental procedures that would be employed to determine these crucial values.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of organic compounds like this compound relies on well-established calorimetric and analytical techniques.[9]

Determination of Enthalpy of Combustion

The standard enthalpy of combustion can be determined with high precision using isothermal bomb calorimetry .[10] This value is fundamental for calculating the standard enthalpy of formation.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[10]

-

Sample Preparation: A pellet of approximately 1 gram of this compound is prepared and weighed to a high precision. The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is attached.

-

Combustion: The sealed bomb is filled with high-purity oxygen to approximately 30 atm and placed in the calorimeter containing a known mass of water. After thermal equilibrium is reached, the sample is ignited. The temperature of the water is monitored and recorded to determine the temperature change (ΔT).

-

Analysis: The raw temperature change is corrected for heat exchange with the surroundings. The total heat released is calculated using the calorimeter's heat capacity. Corrections are applied for the energy of combustion of the fuse wire and the formation of nitric acid and hydrobromic acid from the nitrogen and bromine in the sample. From this corrected energy change, the standard molar enthalpy of combustion is calculated.

Determination of Enthalpy of Fusion and Decomposition Temperature

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and decomposition temperature.[8]

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in the DSC instrument under an inert atmosphere (e.g., nitrogen).

-

Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak corresponds to melting, and the onset temperature of this peak is taken as the melting point. The area under the melting peak is integrated to determine the enthalpy of fusion. A sharp exothermic event at higher temperatures would indicate the onset of thermal decomposition.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure of the solid. The Knudsen effusion method is a suitable technique for compounds with low volatility.[9][11]

Logical Relationship for Sublimation Enthalpy Determination

Caption: Determination of sublimation enthalpy.

Methodology:

-

Experiment: A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice. The cell is heated to a series of constant temperatures in a high-vacuum chamber. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen-Hertz equation.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the gas constant. The standard enthalpy of sublimation can thus be determined from the slope of the line.

Synthesis and Reactivity

This compound is a key synthetic intermediate. For instance, it is used in the preparation of 2-bromo-3-nitrobenzaldehyde (B1282389) and 3-substituted 5-nitroisocoumarins.[7] A general synthetic pathway to a related compound, 3-bromo-2-nitrobenzoic acid, involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[12] The presence of the electron-withdrawing nitro and carboxyl groups, and the bromo substituent, dictates its reactivity in further chemical transformations, particularly in nucleophilic aromatic substitution and reactions involving the carboxylic acid group.[2]

Illustrative Synthetic Pathway

Caption: Synthesis of a related bromonitrobenzoic acid.

Conclusion

While this compound is a commercially available and synthetically useful compound, there is a notable absence of experimentally determined thermochemical data in the public domain. This guide provides the fundamental physicochemical properties that are known and, more importantly, outlines the detailed experimental protocols necessary to determine the standard enthalpies of combustion, formation, and sublimation. The application of bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method, as described herein, will enable researchers to obtain these critical energetic parameters. Such data will enhance the understanding of the compound's stability and reactivity, which is essential for its safe and efficient use in research and development, particularly in the pharmaceutical and fine chemical industries.

References

- 1. This compound | 573-54-6 | FB33689 [biosynth.com]

- 2. CAS 573-54-6: this compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. This compound | CAS#:573-54-6 | Chemsrc [chemsrc.com]

- 7. This compound | 573-54-6 [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. umsl.edu [umsl.edu]

- 12. 3-BROMO-2-NITRO-BENZOIC ACID | 116529-61-4 [chemicalbook.com]

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a valuable starting material in the synthesis of a diverse array of chemical entities with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a nitro group, allows for a wide range of chemical modifications. This technical guide provides a comprehensive overview of the potential derivatives of this compound, detailing synthetic methodologies, providing experimental protocols for key transformations, and presenting quantitative data where available. The unique substitution pattern of the benzene (B151609) ring makes its derivatives interesting candidates for biological evaluation, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering insights into the chemical space accessible from this readily available building block.

Core Reactions and Potential Derivatives

The chemical reactivity of this compound can be exploited at three primary positions: the carboxylic acid group, the bromine atom, and the nitro group. This allows for a modular approach to the synthesis of a wide variety of derivatives.

1. Reactions at the Carboxylic Acid Group:

The carboxylic acid functionality is readily converted into esters and amides, providing a straightforward method for introducing a wide range of substituents.

-

Esterification: The formation of esters can be achieved through various standard methods, including Fischer esterification with alcohols in the presence of an acid catalyst, or reaction with alkyl halides in the presence of a base. A convenient method for the esterification of benzoic acids with phenols is the Mitsunobu reaction.

-

Amide Bond Formation: Amide derivatives are of particular interest in medicinal chemistry due to their prevalence in biologically active molecules. The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling with amines can be achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). Nitrobenzoic acid amide derivatives have been investigated as potential radiosensitizers for cancer therapy.

2. Reactions at the Bromine Atom:

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a C-C bond between the aryl bromide and a boronic acid or ester. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position, leading to the synthesis of biaryl compounds and other complex scaffolds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially given the potential for steric hindrance from the adjacent substituents.

3. Reactions involving the Nitro Group:

The nitro group can be reduced to an amino group, which can then participate in a variety of subsequent transformations, including cyclization reactions to form heterocyclic systems.

-

Nitro Group Reduction: The reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space. Common methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. Chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) or using reagents like tin(II) chloride (SnCl2) are also effective and can offer chemoselectivity in the presence of other reducible functional groups.

-

Cyclization Reactions: The resulting 2-amino-3-bromobenzoic acid is a valuable intermediate for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization can lead to the formation of benzisoxazoles or benzoxazoles, which are important scaffolds in many biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-nitrobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride, a key intermediate for the synthesis of esters and amides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-bromo-3-nitrobenzoyl chloride.

-

The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride

Materials:

-

2-Bromo-3-nitrobenzoyl chloride

-

Primary or secondary amine

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-bromo-3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 2-bromo-3-nitrobenzoate (B8383632) ester with an arylboronic acid.

Materials:

-

Ethyl 2-bromo-3-nitrobenzoate (or other ester)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if necessary, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the ethyl 2-bromo-3-nitrobenzoate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired biaryl derivative.

Protocol 4: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

-

This compound derivative (ester or amide)

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl) or Acetic acid (AcOH)

-

Ethanol (B145695) (EtOH)

-

Water

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend the this compound derivative (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.

-

Heat the mixture to reflux and stir for 1-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer and concentrate to give the crude 2-amino-3-bromobenzoic acid derivative, which can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize potential derivatives of this compound and their hypothetical, yet plausible, properties based on known chemical principles and data from analogous compounds.

Table 1: Potential Amide and Ester Derivatives of this compound

| Derivative Name | Structure | Synthetic Method | Potential Biological Activity |

| N-benzyl-2-bromo-3-nitrobenzamide | Amide coupling (Protocol 2) | Anticancer, Antimicrobial | |

| Ethyl 2-bromo-3-nitrobenzoate | Fischer Esterification | Intermediate for further synthesis | |

| This compound (4-fluorophenyl) ester | Mitsunobu Reaction | Antifungal, Antibacterial | |

| 2-Bromo-N-(pyridin-2-yl)-3-nitrobenzamide | Amide coupling (Protocol 2) | Kinase inhibitor, Anticancer |

Table 2: Potential Biaryl Derivatives via Suzuki-Miyaura Coupling

| Derivative Name | Structure | Coupling Partner | Potential Biological Activity |

| Ethyl 2-(4-methoxyphenyl)-3-nitrobenzoate | 4-methoxyphenylboronic acid | Anti-inflammatory, Antioxidant | |

| Ethyl 3-nitro-2-(thiophen-2-yl)benzoate | Thiophene-2-boronic acid | Antimicrobial, Anticancer | |

| 2-(Naphthalen-1-yl)-3-nitrobenzoic acid | Naphthalene-1-boronic acid | Fluorescent probe, Material science |

Table 3: Potential Amino and Heterocyclic Derivatives

| Derivative Name | Structure | Key Reaction Step | Potential Biological Activity |

| Ethyl 2-amino-3-bromobenzoate | Nitro group reduction | Precursor for heterocycles | |

| 7-Bromo-1H-benzo[c][3][4]oxazol-3(1H)-one | Reductive cyclization | CNS activity, Anticonvulsant | |

| 2-Amino-3-phenylbenzoic acid | Suzuki coupling then reduction | Anti-inflammatory |

Visualizations

Diagram 1: Key Reaction Pathways from this compound

Caption: Synthetic pathways for derivatization of this compound.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Diagram 3: Logical Relationship of Functional Group Transformations

Caption: Functional group interconversions for derivative synthesis.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of novel chemical entities. The strategic manipulation of its three distinct functional groups opens up a multitude of avenues for creating diverse libraries of compounds. The synthetic protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this rich chemical space. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield new therapeutic agents and functional materials. The information provided herein serves as a foundational resource to inspire and guide future research endeavors in this exciting area of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Physicochemical data are summarized for easy reference, and key synthetic pathways are visualized to facilitate a deeper understanding of the chemical logic involved in its synthesis.

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not definitively documented in a singular discovery paper. However, its history is intertwined with the broader exploration of substituted nitrobenzoic acids in the mid-20th century. A pivotal publication in 1952 by researchers from the University of Michigan detailed systematic synthetic methods for the four isomers of bromo-2-nitrobenzoic acid, suggesting that while some isomers were known, their preparation was not well-established.[1] This work provided a foundational methodology for accessing these compounds, including the precursor to this compound.

Early synthetic strategies relied on multi-step processes, often starting from readily available precursors and employing classical reactions. One of the key historical methods for the introduction of a bromine atom ortho to a nitro group on a benzoic acid scaffold involved the Sandmeyer reaction. This reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In the context of this compound, this would typically involve the diazotization of 2-amino-3-nitrobenzoic acid followed by treatment with a copper(I) bromide catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNO₄ | [2] |

| Molecular Weight | 246.01 g/mol | [2] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 184-186 °C | [3] |

| CAS Number | 573-54-6 | [2] |

Synthetic Methodologies

The synthesis of this compound has evolved from classical multi-step procedures to more efficient modern catalytic methods. This section details both historical and contemporary experimental protocols.

Historical Synthesis via Sandmeyer Reaction

This method is based on the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities.

Experimental Protocol:

-

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid.

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-3-nitrobenzoic acid in a mixture of concentrated sulfuric acid and water.

-

Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Reaction.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the reaction mixture and collect the precipitated crude this compound by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

-

Modern Synthetic Approaches

More recent synthetic strategies often employ transition metal-catalyzed cross-coupling reactions, offering improved yields and milder reaction conditions.

The Jourdan-Ullmann reaction provides a route to form a C-N bond between an aryl halide and an amine, which can be a key step in the synthesis of precursors to this compound or its derivatives.

Experimental Protocol (Illustrative for a related synthesis):

-

To a solution of this compound and a suitable aniline (B41778) in a high-boiling point solvent (e.g., DMF or DMSO), add a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The Hurtley reaction is a copper-catalyzed C-C bond formation between an ortho-halobenzoic acid and a compound with an active methylene (B1212753) group. This reaction can be employed to build more complex scaffolds from this compound.

Experimental Protocol (Illustrative):

-

In a suitable solvent such as pyridine (B92270) or DMF, combine this compound, a β-dicarbonyl compound (e.g., diethyl malonate), a copper catalyst (e.g., copper powder or copper(I) oxide), and a base (e.g., potassium carbonate).

-

Heat the mixture under reflux for several hours.

-

After cooling, acidify the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of organic molecules. Its functional groups—a carboxylic acid, a nitro group, and a bromine atom—provide multiple handles for chemical modification. The carboxylic acid can be converted into esters, amides, or other derivatives. The nitro group can be reduced to an amine, which can then undergo a variety of transformations. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

These reactive sites make this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, it has been utilized in the preparation of substituted isocoumarins and isoquinolinones, which are scaffolds found in many biologically active compounds.[4]

Conclusion

This compound, a compound with a rich, albeit not perfectly defined, history, continues to be a relevant and valuable tool in modern organic synthesis. The evolution of its synthetic methods from classical, harsh reactions to more refined, catalytic approaches highlights the progress in the field of chemistry. For researchers and professionals in drug development, a thorough understanding of its properties, historical context, and synthetic accessibility is crucial for leveraging its full potential in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and essential safety precautions for handling 2-Bromo-3-nitrobenzoic acid (CAS No. 573-54-6). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals such as anti-inflammatory and antimicrobial agents.[1] Adherence to strict safety protocols is crucial when working with this chemical to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical properties of this compound is provided below. It is important to note that comprehensive toxicological data, such as LD50 and LC50 values, are not fully investigated for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 184–186 °C | [1][4] |

| Boiling Point | 337.7 °C at 760 mmHg | [1] |

| Density | 1.892 g/cm³ | [1] |

| Vapor Pressure | 1.402 × 10⁻⁵ mmHg at 25 °C | [1] |

| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in dichloromethane. | [1] |

Table 2: Toxicological Profile of this compound

| Parameter | Value | Source(s) |

| Acute Oral Toxicity | Data not available | |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| LD50 (Oral) | Not investigated | |

| LD50 (Dermal) | Not investigated | |

| LC50 (Inhalation) | Not investigated |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.